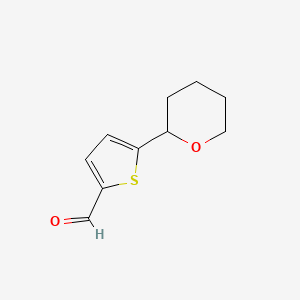
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
Overview
Description
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 915922-93-9 and a linear formula of C10 H12 O2 S . It has a molecular weight of 196.27 . This compound is used in various applications in scientific research, ranging from organic synthesis to materials science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and should be stored at a temperature of -20°C .Scientific Research Applications
Synthesis of Fused Polycyclic Ring Systems
Researchers have developed strategies for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through the condensation of 2-hydroxybenzaldehydes with compounds structurally related to 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde. These methods enable the construction of complex polycyclic architectures integral to many natural products, showcasing the compound's potential in facilitating modular approaches for rapid chemical synthesis (Someswarao et al., 2018).
Catalysis and Biological Activity Studies
New derivatives prepared by condensation reactions involving structurally similar compounds have been studied for their biological activities. These derivatives exhibit varied cytotoxicities and enzyme inhibition properties, suggesting the potential of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde related compounds in developing new pharmacologically active molecules (Ignatovich et al., 2015).
Antimicrobial and Chemical Synthesis Applications
Compounds synthesized from 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde and related chemicals have been characterized and evaluated for antimicrobial activity. Their biological activity against various bacteria and fungi demonstrates the compound's utility in synthesizing new antimicrobial agents. Additionally, these studies have facilitated the development of novel Schiff bases, further expanding the compound's application in chemical synthesis and biological evaluations (Hamed et al., 2020).
Novel Pyranopyrimidine Derivatives as Protease Inhibitors
Research involving the synthesis of novel pyranopyrimidine derivatives via reactions including thiophene-2-carbaldehyde showcases the application of such compounds in producing potential protease inhibitors. These derivatives have shown significant effects on enzyme activity, suggesting their applicability in medicinal chemistry and drug development processes (Shehab & El-Shwiniy, 2018).
Development of Fluorescent Sensors
Studies have also focused on synthesizing novel fluorescent sensors for metal ions, like ferric ions, using derivatives of 5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde. These sensors exhibit strong quenching effects in the presence of specific ions, underscoring the compound's potential in developing sensitive and selective probes for metal ion detection (Zhang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-(oxan-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFLKYMBWVBWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672408 | |
| Record name | 5-(Oxan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde | |
CAS RN |
915922-93-9 | |
| Record name | 5-(Oxan-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



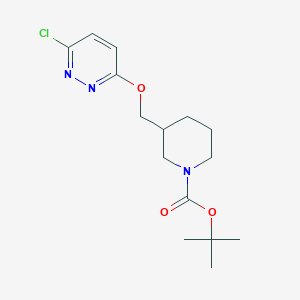
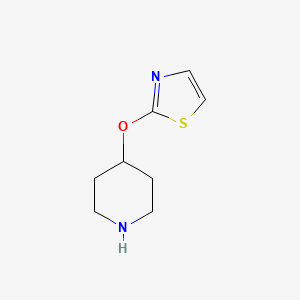
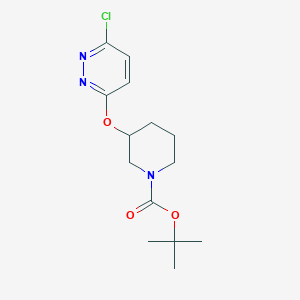
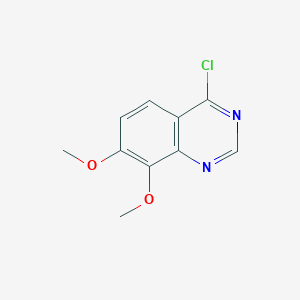

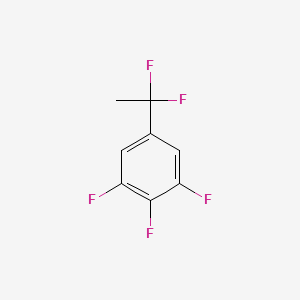
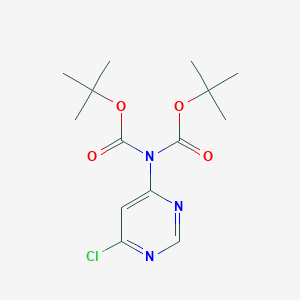
![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)
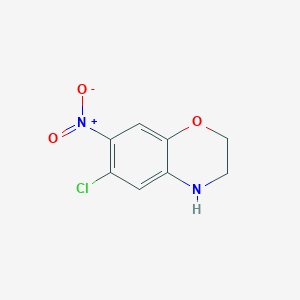




![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)